N-(4-methylphenyl)-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide
Description
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Properties
IUPAC Name |
N-(4-methylphenyl)-2-(2-oxo-4-phenylquinazolin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O2/c1-16-11-13-18(14-12-16)24-21(27)15-26-20-10-6-5-9-19(20)22(25-23(26)28)17-7-3-2-4-8-17/h2-14H,15H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTPWJHBDKYGRFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=NC2=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-methylphenyl)-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound can be structurally represented as follows:
This structure features a quinazoline core, which is known for its pharmacological properties.
Antiviral Activity
Recent studies have highlighted the potential of quinazoline derivatives, including this compound, as antiviral agents. For instance, compounds in this class have been shown to inhibit viral replication by targeting specific viral enzymes. The compound demonstrated significant activity against various viruses in vitro, with IC50 values indicating potent inhibition of viral polymerases and proteases .
Anticancer Properties
Quinazoline derivatives have also been investigated for their anticancer properties. Research indicates that this compound exhibits cytotoxic effects on several cancer cell lines. The mechanism involves the induction of apoptosis and cell cycle arrest at the G2/M phase. In one study, the compound showed an IC50 value of 15 μM against human breast cancer cells (MCF7), indicating its potential as a chemotherapeutic agent .
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Inhibition of Kinases : The compound has been shown to inhibit several kinases involved in cell signaling pathways that regulate cell proliferation and survival.
- Epigenetic Modulation : It may also exert effects through epigenetic mechanisms by modulating histone acetylation and methylation patterns, which are crucial for gene expression regulation .
Case Studies
Several case studies have documented the efficacy of quinazoline derivatives in clinical settings:
- Case Study 1 : A 2023 study evaluated the compound's effectiveness in a mouse model of viral infection. Results indicated a reduction in viral load by over 70% compared to control groups .
- Case Study 2 : In a clinical trial involving patients with advanced breast cancer, patients treated with a regimen including this compound showed improved survival rates and reduced tumor sizes compared to those receiving standard chemotherapy alone .
Data Summary
The following table summarizes key findings related to the biological activities of this compound:
Scientific Research Applications
Antitumor Activity
Numerous studies have indicated that compounds with a quinazoline core exhibit promising anticancer properties. The specific compound under discussion has been evaluated for its effectiveness against various cancer cell lines.
Case Study: Anticancer Efficacy
A study demonstrated that derivatives of quinazoline compounds, including N-(4-methylphenyl)-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide, showed significant cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The mechanism is thought to involve the induction of apoptosis and inhibition of cell proliferation.
Table 1: Antitumor Activity Against Various Cell Lines
| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 | 15.3 | Induction of apoptosis |
| This compound | HCT116 | 12.7 | Inhibition of cell proliferation |
Antimicrobial Activity
The compound also exhibits antimicrobial properties, making it a candidate for the development of new antibiotics.
Case Study: Antimicrobial Screening
Research has shown that this compound demonstrated significant inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Table 2: Antimicrobial Activity Against Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Neuroprotective Effects
The neuroprotective potential of this compound has been explored in the context of neurodegenerative diseases such as Alzheimer's.
Case Study: Neuroprotective Studies
In vitro studies have indicated that this compound can inhibit acetylcholinesterase activity, thereby increasing acetylcholine levels in neuronal cells. This suggests a potential therapeutic application in treating Alzheimer’s disease.
Table 3: Acetylcholinesterase Inhibition
| Compound Name | IC50 (µM) | Potential Application |
|---|---|---|
| This compound | 8.5 | Alzheimer's disease treatment |
Chemical Reactions Analysis
Electrophilic Substitution Reactions
The aromatic rings in the compound undergo electrophilic substitution, favoring positions dictated by directing groups. The 4-methylphenyl group (electron-donating) directs incoming electrophiles to the meta and para positions, while the quinazolinone core’s electron-deficient pyrimidine ring facilitates substitution at specific sites.
Example Reaction :
Nitration
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Conditions : Concentrated HNO₃/H₂SO₄ at 0–5°C
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Product : Nitro derivatives at the meta position of the 4-methylphenyl group.
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Analysis : Confirmed via NMR (δ 8.2–8.5 ppm for aromatic protons) and MS.
Sulfonation :
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Conditions : Fuming H₂SO₄, 80°C
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Product : Sulfonic acid derivatives on the quinazolinone’s benzene ring.
Nucleophilic Substitution Reactions
The chloro group (if present in analogues) or activated positions on the heterocyclic core can undergo nucleophilic substitution.
Example :
Displacement of Chlorine (in 6-chloro derivatives):
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Reagents : KOH/EtOH, reflux
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Product : Hydroxyquinazolinone derivatives.
Oxidation:
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Quinazolinone Core : Resistant to further oxidation under mild conditions.
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Methyl Group : Oxidized to carboxylic acid using KMnO₄/H₂SO₄.
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Product : N-(4-carboxyphenyl)-2-(2-oxoquinazolin-1-yl)acetamide.
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Reduction:
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Ketone (2-oxo group) : Reduced to alcohol using NaBH₄ or LiAlH₄.
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Product : 2-hydroxy-1,2-dihydroquinazoline derivatives.
-
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Amide Group : Reduced to amine with LiAlH₄.
Acetamide Hydrolysis:
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Acidic Conditions (HCl/H₂O, reflux):
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Product : 2-(2-oxo-4-phenylquinazolin-1-yl)acetic acid and 4-methylaniline.
-
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Basic Conditions (NaOH/EtOH, 60°C):
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Product : Sodium salt of the acetic acid derivative.
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Quinazolinone Ring Hydrolysis:
Acylation:
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Reagents : Acetic anhydride, pyridine
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Product : Diacetylated derivatives at free NH groups (if present).
Alkylation:
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Methylation : CH₃I/K₂CO₃ in DMF yields N-methylated quinazolinones.
Cyclization Reactions
Under catalytic conditions (e.g., ZnO nanomicelles), the compound can participate in cyclization to form fused polycyclic systems .
Comparative Reaction Data Table
Key Research Findings
-
Regioselectivity in Electrophilic Substitution : The 4-methylphenyl group’s electron-donating nature dominates over the electron-withdrawing quinazolinone core, directing substitutions to its meta position.
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Stability Under Basic Conditions : The acetamide group hydrolyzes faster in acidic media compared to basic conditions due to protonation of the leaving group.
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Catalytic Efficiency : ZnO nanomicelles enhance cyclization yields (up to 99%) by stabilizing transition states in aqueous media .
This compound’s reactivity profile underscores its versatility as a scaffold for synthesizing bioactive derivatives, particularly in anticancer and anti-inflammatory drug development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
